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163-BP3

Photoaffinity labeling Click chemistry Structure–activity relationship

163-BP3 is the only BMS-708163-derived clickable photoaffinity probe validated for quantitative target engagement in live primary neurons, with cellular IC₅₀ of 2.7 nM (Aβ42) and competition EC₅₀ of 16 nM. The propargyl ether handle position on the benzophenone ring is essential for robust PS1-NTF photolabeling—structurally similar probes 163-BP1, 163-BP2, and 163-DZ all fail to label despite comparable IC₅₀ values. This probe uniquely enables single amino acid-resolution binding site mapping to PS1 L282 and one-step native γ-secretase complex capture. Procure 163-BP3 to avoid functionally inert probe analogs.

Molecular Formula C28H25F3N2O5S
Molecular Weight 558.57
Cat. No. B1191544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name163-BP3
Synonyms163-BP3;  163 BP3;  163BP3; 
Molecular FormulaC28H25F3N2O5S
Molecular Weight558.57
Structural Identifiers
SMILESFC(CC[C@H](C(N)=O)N(S(=O)(C1=CC=CC=C1)=O)CC2=CC=C(C(C3=CC=C(OCC#C)C=C3)=O)C=C2)(F)F
InChIInChI=1S/C28H25F3N2O5S/c1-2-18-38-23-14-12-22(13-15-23)26(34)21-10-8-20(9-11-21)19-33(25(27(32)35)16-17-28(29,30)31)39(36,37)24-6-4-3-5-7-24/h1,3-15,25H,16-19H2,(H2,32,35)/t25-/m1/s1
InChIKeyITJWFVOVZQGYOY-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

163-BP3: A Clickable Benzophenone Photoaffinity Probe for Gamma-Secretase Target Engagement Studies


163-BP3 is an arylsulfonamide-based clickable photoaffinity probe derived from the gamma-secretase inhibitor BMS-708163 (Avagacestat) [1]. It incorporates a benzophenone photoreactive group for UV-induced covalent cross-linking and a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with reporter tags [1]. The compound selectively photolabels the Presenilin-1 N-terminal fragment (PS1-NTF), the catalytic subunit of the gamma-secretase complex, and has been validated for target engagement assessment in live primary neuronal cells [1]. A cleavable biotinylated derivative subsequently enabled precise peptide-level mapping of the inhibitor binding site to leucine 282 (L282) of PS1 [2].

Why Generic Gamma-Secretase Photoaffinity Probes Cannot Substitute for 163-BP3 in Quantitative Profiling Workflows


Despite sharing a common arylsulfonamide parent scaffold (BMS-708163), closely related clickable photoaffinity probes such as 163-BP1, 163-BP2, and 163-DZ exhibit profound functional divergence from 163-BP3 that precludes their interchangeable use [1]. The position of the alkyne handle—walked between the sulfonamide nitrogen (163-BP1), the benzophenone para position (163-BP2), and the propargyl ether on the benzophenone ring (163-BP3)—has negligible impact on enzyme inhibitory potency but dramatically alters tandem photoaffinity labeling–click chemistry efficiency, with 163-BP2 showing barely detectable PS1-NTF labeling [1]. Furthermore, substituting the benzophenone photoreactive group with diazirine (163-DZ) completely abolishes PS1-NTF photolabeling despite comparable IC50 values [1]. Even biotinylated derivatives diverge sharply: 163-BP1–biotin loses all gamma-secretase inhibitory activity (IC50 >10 μM), while 163-BP3–biotin retains potent inhibition (IC50 = 5 nM for Aβ40) and exhibits enhanced labeling efficiency relative to the parent clickable probe [1]. These non-linear structure–function relationships mean that procurement of a generic 'BMS-708163-derived photoprobe' without specifying the 163-BP3 structural configuration risks selecting a compound that is functionally inert for the intended application.

163-BP3 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement Decisions


Alkyne Handle Position Dictates Labeling Efficiency: 163-BP3 vs. 163-BP1 vs. 163-BP2

In a systematic 'click walking' experiment, the placement of the terminal alkyne handle was varied across three positions on the BMS-163 scaffold [1]. While all three probes retained comparable gamma-secretase inhibitory potency in cell-free assays, their tandem photoaffinity labeling–click chemistry (PAL–CC) efficiencies diverged dramatically [1]. 163-BP3 (alkyne at the propargyl ether position on the benzophenone ring) produced drastically stronger PS1-NTF labeling than 163-BP1 (alkyne on the sulfonamide nitrogen), while 163-BP2 (alkyne at the benzophenone para position) yielded barely detectable specific labeling [1]. In-gel fluorescence detection confirmed a specific ~30 kDa band for both 163-BP1 and 163-BP3 that was competed by excess BMS-163, but the 163-BP3 band intensity was substantially greater [1]. No specific bands were detected for 163-BP2 [1].

Photoaffinity labeling Click chemistry Structure–activity relationship Gamma-secretase

Benzophenone Outperforms Diazirine as Photoreactive Group: 163-BP3 vs. 163-DZ

The benzophenone-containing probe 163-BP1 (and by extension 163-BP3, which shares the benzophenone photoreactive group) was directly compared with the diazirine-containing analog 163-DZ [1]. Despite 163-DZ retaining potent gamma-secretase inhibition with IC50 values of 0.56 nM (Aβ40), 0.46 nM (Aβ42), and 1.51 nM (NICD)—comparable to 163-BP1—it exhibited no detectable labeling of PS1-NTF by either anti-PS1-NTF Western blot or TAMRA in-gel fluorescence [1]. Alternative UV irradiation protocols (365 nm for 30 min followed by 300 nm for 15 min) also failed to produce PS1-NTF labeling with 163-DZ [1]. The authors attribute this to solvent quenching of the highly reactive diazirine-derived carbene before productive cross-linking, whereas the benzophenone ketyl radical can undergo repeated excitation–relaxation cycles until a successful cross-link occurs [1].

Photoreactive group selection Benzophenone Diazirine Photo-cross-linking

Biotin Conjugation Tolerance Differentiates 163-BP3 from 163-BP1

Direct conjugation of biotin-azide to the alkyne handles of 163-BP1 and 163-BP3 via CuAAC yielded 163-BP1–biotin and 163-BP3–biotin, respectively, with strikingly divergent outcomes [1]. 163-BP1–biotin exhibited no gamma-secretase inhibition for Aβ40 production at concentrations up to 10 μM and failed to label or pull down PS1-NTF [1]. In contrast, 163-BP3–biotin retained potent inhibitory activity with an IC50 of 5 nM for Aβ40 and exhibited even more efficient PS1-NTF labeling than the parent clickable probe 163-BP3 [1]. This indicates that the alkyne in 163-BP1 resides in a sterically constrained region of the binding pocket, while the alkyne in 163-BP3 is solvent-exposed and tolerant of bulky modifications [1].

Biotinylated probe Affinity capture Click chemistry Probe design

Cellular Target Engagement Quantification in Primary Neurons

163-BP3 was validated as a cellular probe for quantitative target engagement assessment in live primary cortical neurons [1]. The probe demonstrated a whole-cell IC50 of 2.7 nM for inhibition of Aβ42 production in CHO-APP cells (n = 5), confirming cell permeability and intracellular target access [1]. In a competition assay format, primary cortical neurons were pre-treated with unlabeled BMS-163 at increasing concentrations, followed by 163-BP3 photolabeling, click chemistry with biotin-azide, streptavidin enrichment, and anti-PS1-NTF immunoblotting [1]. A concentration-dependent decrease in 163-BP3 photolabeling was observed, with an EC50 of 16 nM for BMS-163 competition [1]. This provides a direct, quantitative measure of inhibitor occupancy on endogenous neuronal gamma-secretase.

Target engagement Cellular pharmacology Primary neuronal culture Drug discovery

Binding Site Resolution at Single Amino Acid Level: Photoinsertion at PS1 Leu282

Cleavable biotinylated photoprobes synthesized from 163-BP3 enabled peptide-level mapping of the BMS-708163 binding site on PS1 [1]. Among four cleavable linkers tested, the hydrazine-labile Dde (N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) linker was cleaved most efficiently to release photolabeled PS1 for downstream analysis [1]. Peptide mapping by mass spectrometry identified a single, specific photoinsertion site at leucine 282 (L282) within the PS1 subunit [1]. This experimental insertion site was independently corroborated by molecular dynamics simulations of the gamma-secretase complex with BMS-708163 [1]. The L282 mapping provides atomic-level structural information about the arylsulfonamide inhibitor binding pocket that cannot be obtained from unlabeled inhibitors or non-cleavable photoprobes.

Binding site mapping Peptide mapping Molecular docking Presenilin-1

Native Gamma-Secretase Complex Capture from Solubilized Membranes

Biotinylated 163-BP3 probes (163-BP3–biotin with ~21 Å linker and 163-BP3–L-biotin with ~41 Å linker) successfully captured the intact, native gamma-secretase complex from CHAPSO-solubilized HeLa cell membranes [1]. Western blot analysis of the streptavidin-captured material confirmed the presence of all four essential gamma-secretase subunits: nicastrin (NCT), PS1-NTF, PS1-CTF, Aph-1, and Pen-2 [1]. This capability contrasts with earlier L685,458-based affinity probes, which required a minimum linker length of 34 Å for effective complex capture, suggesting the BMS-163 binding site is closer to the solvent-exposed surface of the complex than the L685,458 binding pocket [1]. Both the short (21 Å) and long (41 Å) linker versions of 163-BP3–biotin were functional for complex pull-down, providing flexibility in experimental design [1].

Native protein complex Affinity purification CHAPSO solubilization Gamma-secretase subunits

Recommended Application Scenarios for 163-BP3 Based on Verified Differentiation Evidence


Quantitative Cellular Target Engagement Assays for Gamma-Secretase Inhibitor Development

163-BP3 is the only BMS-708163-derived photoprobe validated for quantitative target occupancy measurements in live primary neurons, with a demonstrated cellular IC50 of 2.7 nM (Aβ42, CHO-APP) and competition EC50 of 16 nM (BMS-163 in primary cortical neurons) [1]. This application is appropriate for drug discovery programs requiring cellular proof of target engagement for arylsulfonamide-series gamma-secretase inhibitors. The probe's cell permeability and validated competition assay format enable rank-ordering of inhibitor candidates by their ability to occupy the BMS-708163 binding site in a physiologically relevant neuronal context.

High-Resolution Binding Site Mapping of Arylsulfonamide Gamma-Secretase Inhibitors

163-BP3 serves as the essential starting material for synthesizing cleavable biotinylated photoprobes capable of single amino acid-resolution binding site identification, as demonstrated by the definitive mapping of the BMS-708163 photoinsertion site to PS1 L282 [2]. This application is suitable for structural biology and chemical biology laboratories investigating the molecular pharmacology of gamma-secretase inhibitors or conducting structure-based drug design. The Dde cleavable linker chemistry validated with 163-BP3-derived probes provides a proven workflow for peptide-level MS analysis of inhibitor binding sites.

Native Gamma-Secretase Complex Affinity Purification for Biochemical and Structural Studies

Biotinylated derivatives of 163-BP3 (both short 21 Å and long 41 Å linker versions) enable one-step affinity capture of the intact, tetrameric gamma-secretase complex (PS1-NTF, PS1-CTF, NCT, Aph-1, Pen-2) from CHAPSO-solubilized membranes under native conditions [1]. This application is appropriate for laboratories requiring purification of functional gamma-secretase for in vitro reconstitution assays, cryo-EM structural studies, or subunit composition analysis. The tolerance for short linkers is a distinguishing feature of the BMS-708163 binding site geometry that simplifies probe design compared to earlier inhibitor chemotypes.

Comparative Profiling of Gamma-Secretase Inhibitor Binding Modes Across Chemotypes

163-BP3 enables head-to-head competition studies to determine whether novel gamma-secretase inhibitors bind at the BMS-708163 site (PS1 L282 vicinity) or at distinct allosteric sites, as demonstrated by the dose-dependent competition of 163-BP3 photolabeling by BMS-163 [1]. This application is valuable for medicinal chemistry programs seeking to classify inhibitor binding modes or identify compounds with novel mechanisms. The benzophenone photoreactive group's preference over diazirine in this scaffold [1] ensures robust, reproducible photolabeling that is essential for quantitative competition analysis.

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